5,6,7,8-Tetrahydronaphthalene-1-carbonitrile
Overview
Description
5,6,7,8-Tetrahydronaphthalene-1-carbonitrile is a chemical compound with the CAS Number: 29809-13-0. It has a molecular weight of 157.22 and its linear formula is C11H11N . It is a solid substance stored in dry conditions at 2-8°C .
Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydronaphthalene-1-carbonitrile is a solid substance . It is stored in dry conditions at 2-8°C .Scientific Research Applications
Green Chemistry and Synthesis
Damera and Pagadala (2023) discuss an eco-friendly approach to construct derivatives of 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (THNDC) using a mortar and pestle grinding technique. This method emphasizes green chemistry principles and results in bioactive molecules compatible with multi-substituted benzenes. Computational docking simulations validate the target of the synthesized compounds, and their physicochemical, pharmacokinetic, and drug-like properties are explored for therapeutic potential (Damera & Pagadala, 2023).
Electrochemical Applications
Yousef, Ragab, and Abdel-Azzem (2010) report on the electrooxidative polymerization of 1-amino-5,6,7,8-tetrahydronaphthalene (ATHN) to develop a modified electrode with improved electrochemical properties. This electrode shows pH-dependent activity and enhances the electrochemical reversibility of hydroquinone, indicating potential applications in electrochemical sensors and devices (Yousef, Ragab, & Abdel-Azzem, 2010).
Domino Reactions in Chemical Synthesis
Thimmarayaperumal and Shanmugam (2017) developed a domino protocol for synthesizing various polyaromatic hydrocarbons, including 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles. This process involves addition-elimination, cyclization, and ring opening-closing sequences, illustrating the compound's versatility in constructing complex organic molecules (Thimmarayaperumal & Shanmugam, 2017).
Antitumor Properties
Shaheen, El-Emam, and El-Gohary (2020) synthesized and evaluated a series of 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles for their antitumor activity. One compound, in particular, showed potent antitumor effects against various cancer cells, low cytotoxicity against normal cells, and promising results in inhibiting tubulin polymerization, suggesting potential as an antitumor agent (Shaheen, El-Emam, & El-Gohary, 2020).
Safety And Hazards
The safety information for 5,6,7,8-Tetrahydronaphthalene-1-carbonitrile indicates that it has some hazards. The GHS pictograms show a GHS07 signal word warning . The hazard statements include H315-H319 . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .
properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPOBLLWIOJZEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342490 | |
Record name | 5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydronaphthalene-1-carbonitrile | |
CAS RN |
29809-13-0 | |
Record name | 5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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